molecular formula C11H13BrClN3O2 B5886936 N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea

N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea

Cat. No. B5886936
M. Wt: 334.60 g/mol
InChI Key: HZIMQSRJDGDWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea (BCMU) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in many cellular processes. The purpose of

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been widely used in scientific research for its ability to inhibit PKC. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in cancer research, as PKC is often overexpressed in cancer cells. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been studied for its potential applications in neurodegenerative diseases, as PKC is involved in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea inhibits PKC by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its substrates, which are involved in many cellular processes. The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects
The inhibition of PKC by N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea induces apoptosis by activating caspase-dependent and -independent pathways. In animal models of neurodegenerative diseases, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in lab experiments is its potency as a PKC inhibitor. This allows for the inhibition of PKC at lower concentrations compared to other PKC inhibitors. Additionally, N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea is its potential for off-target effects, as PKC is involved in many cellular processes. Therefore, it is important to use appropriate controls and confirm the specificity of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea's effects.

Future Directions

There are many potential future directions for research involving N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea. One area of interest is the development of more selective PKC inhibitors, which would allow for the inhibition of specific PKC isoforms. Additionally, the potential applications of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea in other disease models, such as autoimmune diseases and cardiovascular diseases, could be explored. Finally, the development of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(4-bromo-2-chlorophenyl)-N'-4-morpholinylurea involves the reaction of 4-bromo-2-chloroaniline with morpholine followed by the addition of urea. The resulting product is then purified through recrystallization to obtain the final compound.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-morpholin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN3O2/c12-8-1-2-10(9(13)7-8)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIMQSRJDGDWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-3-morpholin-4-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.